molecular formula C16H13NO B8442427 2-(Pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one

2-(Pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one

Cat. No. B8442427
M. Wt: 235.28 g/mol
InChI Key: BMJBYWJCQGXHFI-UHFFFAOYSA-N
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Patent
US03932430

Procedure details

To a mixture of 10 g. of 2-(4-pyridylmethylene)-3,4-dihydro-1(2H)-naphthalenone in 100 ml of water and 200 ml of ethanol is added sufficient chloroform to dissolve the reactants. The pH is adjusted to between 7 and 9 and a 3 molar excess of 30% hydrogen peroxide in water is added dropwise at room temperature. The reactants are stirred for 5 hours after which sufficient ferrous sulfate is added to neutralize the excess peroxide. The mixture is then acidified with hydrochloric acid and the organic solvent evaporated off. The water solution remaining is made basic and extracted with chloroform. The chloroform is evaporated off yielding 3'-(4-pyridyl)-spiro[1,2,3,4-tetrahydronaphthalene-2,2'-oxirane]-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[C:8]2[CH2:17][CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:18])=[CH:3][CH:2]=1.C(Cl)(Cl)Cl.[OH:23]O.Cl>O.C(O)C>[N:1]1[CH:6]=[CH:5][C:4]([CH:7]2[O:23][C:8]32[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]3=[O:18])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=C1C(C2=CC=CC=C2CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 10 g
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the reactants
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the organic solvent evaporated off
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform is evaporated off

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1C2(O1)C(C1=CC=CC=C1CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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